methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate
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Overview
Description
Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrano[2,3-f]chromene core, which is a fused ring system containing both pyran and chromene moieties, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with phloroglucinol and various substituted benzaldehydes.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrano[2,3-f]chromene core. This is often achieved through a Knoevenagel condensation followed by an intramolecular cyclization.
Esterification: The final step involves the esterification of the resulting compound with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyranochromene core.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate involves its interaction with cellular targets:
Molecular Targets: The compound is known to interact with enzymes involved in cell proliferation and apoptosis, such as topoisomerases and kinases.
Pathways Involved: It can modulate signaling pathways related to cell growth and survival, including the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione derivatives: These compounds share the pyranochromene core and exhibit similar biological activities.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Although structurally different, this compound shares some chemical properties and is used in the food industry for its aroma.
Uniqueness: Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate is unique due to its specific combination of a pyranochromene core and a benzoate ester group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18O6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-(5,10-dimethyl-4,8-dioxo-2,3-dihydropyrano[2,3-h]chromen-2-yl)benzoate |
InChI |
InChI=1S/C22H18O6/c1-11-8-17-20(12(2)9-18(24)27-17)21-19(11)15(23)10-16(28-21)13-4-6-14(7-5-13)22(25)26-3/h4-9,16H,10H2,1-3H3 |
InChI Key |
HVWXPTMRELPHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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